molecular formula C29H36O9 B1251429 orthosiphonone C

orthosiphonone C

Cat. No. B1251429
M. Wt: 528.6 g/mol
InChI Key: HJGHLDCCNKXCAO-SKLQCFIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

orthosiphonone C is a natural product found in Orthosiphon and Orthosiphon aristatus with data available.

Scientific Research Applications

  • Nitric Oxide Inhibitory Activity : Orthosiphonone C, along with other related compounds, has been found to exhibit inhibitory activity on nitric oxide production in lipopolysaccharide (LPS)-activated macrophage-like cells. This suggests potential anti-inflammatory applications (Nguyen et al., 2004).

  • Genotoxicity Evaluation : Studies evaluating the genotoxic potential of Orthosiphon stamineus, which contains Orthosiphonone C, suggest that it poses no genotoxic risk. This supports its safety for use in traditional medicine (Muhammad et al., 2011).

  • Antidiabetic Properties : Research indicates that Orthosiphon stamineus extracts, which include Orthosiphonone C, may have antidiabetic properties. This is evidenced by the reduction in plasma glucose concentration in diabetic rats treated with the extract (Sriplang et al., 2007).

  • Hepatoprotective Effects : Orthosiphonone C is part of a group of compounds that exhibit hepatoprotective properties. This suggests potential therapeutic applications for liver-related disorders (Yam et al., 2007).

  • Antihypertensive Mechanism : Studies involving Orthosiphon stamineus extracts, including Orthosiphonone C, have explored their role in treating hypertension, indicating potential vasorelaxation effects (Manshor et al., 2013).

  • Anticancer Activity : In silico docking analysis of Orthosiphon stamineus compounds, including Orthosiphonone C, suggests potential anticancer activity by inhibiting tyrosine kinase protein and oncogene protein (Maheswari et al., 2016).

  • Diuretic Effects : Orthosiphonone C, as part of Orthosiphon stamineus extracts, shows evidence of diuretic effects, which may be beneficial in treating kidney-related ailments (Adam et al., 2009).

properties

Product Name

orthosiphonone C

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

[(2S,3S,4R,4aS,4bR,7R,8aR,9R,10aS)-9-acetyloxy-7-ethenyl-2,4,8a-trihydroxy-1,1,4a,7-tetramethyl-5,8-dioxo-2,3,4,4b,6,9,10,10a-octahydrophenanthren-3-yl] benzoate

InChI

InChI=1S/C29H36O9/c1-7-27(5)14-17(31)21-28(6)18(13-19(37-15(2)30)29(21,36)25(27)35)26(3,4)22(32)20(23(28)33)38-24(34)16-11-9-8-10-12-16/h7-12,18-23,32-33,36H,1,13-14H2,2-6H3/t18-,19+,20-,21+,22+,23-,27-,28-,29-/m0/s1

InChI Key

HJGHLDCCNKXCAO-SKLQCFIISA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]([C@H]([C@H]([C@H](C2(C)C)O)OC(=O)C3=CC=CC=C3)O)([C@@H]4[C@@]1(C(=O)[C@@](CC4=O)(C)C=C)O)C

Canonical SMILES

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3=O)(C)C=C)O)C)O)OC(=O)C4=CC=CC=C4)O)(C)C

synonyms

orthosiphonone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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